molecular formula C21H17N3O5S3 B2972931 N-(1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1105196-07-3

N-(1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

Katalognummer B2972931
CAS-Nummer: 1105196-07-3
Molekulargewicht: 487.56
InChI-Schlüssel: NOZXXSMSSDGXCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compounds with a 1,3-benzodioxol-5-yl group are often found in synthetic cathinones, which are a type of designer drug . They are also found in other organic compounds such as N,N-Dimethylpentylone .


Molecular Structure Analysis

The molecular structure of similar compounds often contains a benzodioxol group attached to a larger organic molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, N,N-Dimethylpentylone has a molecular weight of 249.3056 g/mol .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has demonstrated promising anticancer activity, particularly in tumor cells experiencing glucose starvation. Glucose levels within solid tumors are often lower than in normal surrounding tissue, forcing tumor cells to adapt their metabolism. Unlike normal tissue, tumor cells face glucose starvation, making pathways supporting survival during these conditions attractive targets for therapy. One of the amuvatinib derivatives, compound 6 , which is based on the structure of VU0616414-1, has been found to be efficacious in glucose-starved tumor cells. It selectively inhibits mitochondrial membrane potential, highlighting its potential as an antitumor agent for treating glucose-starved tumors .

Selectivity Between Cancer Cells and Normal Cells

Data obtained from studies revealed that VU0616414-1 derivatives exhibit good selectivity between cancer cells and normal cells, with an IC50 value greater than 30 μM. This selectivity is crucial for developing targeted therapies that minimize harm to healthy tissues while effectively combating cancer .

Medicinal Chemistry and Mechanistic Insights

Researchers have explored the medicinal chemistry of VU0616414-1 and its derivatives. Understanding the compound’s structure-activity relationship (SAR) can guide further optimization for improved efficacy and reduced side effects. Mechanistically, VU0616414-1 and its derivatives may interact with specific cellular pathways, including the mechanistic target of rapamycin (mTOR) pathway, which plays a key role in cancer cell survival and proliferation .

Potential Synthetic Lethality

Synthetic lethality refers to the phenomenon where the simultaneous disruption of two genes or pathways leads to cell death, while disruption of either alone does not. VU0616414-1 derivatives may exploit synthetic lethality by selectively targeting cancer cells that are already vulnerable due to specific genetic alterations or metabolic dependencies. Investigating these interactions could reveal novel therapeutic strategies .

Green Synthesis Techniques

Efforts have been made to develop green synthesis techniques for quinoxaline derivatives, including VU0616414-1. These derivatives have shown a broad spectrum of biological activities, making them interesting candidates for further exploration in drug development .

Safety and Hazards

The safety and hazards of these compounds can vary. Synthetic cathinones, for example, can cause a number of adverse effects including tachycardia, hypertension, and hyperthermia .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S3/c1-24(14-5-8-16-17(11-14)28-12-27-16)32(25,26)18-9-10-31-19(18)21-22-20(23-29-21)13-3-6-15(30-2)7-4-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZXXSMSSDGXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.